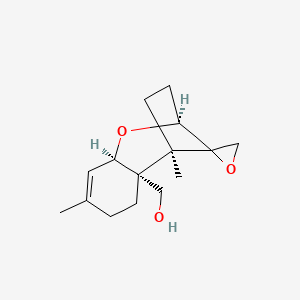

4-Deoxyverrucarol

描述

属性

CAS 编号 |

91987-94-9 |

|---|---|

分子式 |

C15H22O3 |

分子量 |

250.33 g/mol |

IUPAC 名称 |

[(1R,2R,7R,9S)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methanol |

InChI |

InChI=1S/C15H22O3/c1-10-3-6-14(8-16)12(7-10)18-11-4-5-13(14,2)15(11)9-17-15/h7,11-12,16H,3-6,8-9H2,1-2H3/t11-,12+,13+,14+,15?/m0/s1 |

InChI 键 |

PIKGDUXACSBRJF-HHKCZIBZSA-N |

SMILES |

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)CO |

手性 SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@@H](C34CO4)O2)C)CO |

规范 SMILES |

CC1=CC2C(CC1)(C3(CCC(C34CO4)O2)C)CO |

同义词 |

4-deoxyverrucarol 4-DOVE |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies for Research Purposes

Fungal Producers and Specific Strains

Several species within the genus Fusarium are known producers of trichothecene (B1219388) mycotoxins, including 4-deoxyverrucarol. researcherslinks.com These fungi are widespread and can be found as pathogens on a variety of agricultural crops. researcherslinks.complantprotection.pl

Fusarium equiseti : Strains of F. equiseti have been identified as producers of this compound. asianjab.comuleth.ca For instance, pathogenic isolates from citrus plants have been characterized. asianjab.com

Fusarium oxysporum : This species complex is economically significant and globally distributed, causing diseases like Fusarium wilt in a wide range of crops. mdpi.com Certain strains of F. oxysporum have the capability to produce trichothecenes. researcherslinks.com Pathogenic strains of F. oxysporum f. sp. cubense Race 4, which affects bananas, have been a particular focus of research. nih.govnih.govsajs.co.za

Fusarium solani : This species is another known producer of trichothecenes. researcherslinks.com Some strains, however, have been found to be non-producers of major harmful Fusarium toxins, which makes them potential candidates for biocontrol applications. researchgate.net

Fusarium graminearum : A major cause of Fusarium head blight in wheat, F. graminearum is a well-documented producer of various trichothecenes. nih.gov

It is important to note that mycotoxin production can vary significantly between different strains of the same species, often influenced by the geographical location from which they were isolated. researchgate.net

Table 1: Selected Fusarium Species Producing Trichothecenes

| Species | Common Association/Disease | Reference |

|---|---|---|

| Fusarium equiseti | Pathogen on citrus and other plants | asianjab.comuleth.ca |

| Fusarium oxysporum | Fusarium wilt in various crops, including banana | researcherslinks.commdpi.comnih.govnih.govsajs.co.za |

| Fusarium solani | Plant pathogen | researcherslinks.comresearchgate.net |

| Fusarium graminearum | Fusarium head blight of wheat | nih.gov |

The genus Myrothecium, belonging to the family Stachybotryaceae, is a prolific source of bioactive secondary metabolites, including macrocyclic trichothecenes. semanticscholar.orgwikipedia.orgbiomedres.usbiomedres.us

Myrothecium roridum : This species is a common soil-inhabiting fungus and a plant pathogen with a wide host range. scirp.org It is known to produce a variety of trichothecenes. semanticscholar.orgnih.gov Isolates from various plants, including watermelon and muskmelon, have been studied for their pathogenicity and mycotoxin production. scirp.org Some pathogenic isolates of M. roridum have been found to produce simple trichothecenes, with 7α-hydroxytrichodermol being a major metabolite. nih.gov

Myrothecium verrucaria : This species is also a known producer of numerous secondary metabolites, including over 30 reported compounds. semanticscholar.org

Paramyrothecium roridum, formerly known as Myrothecium roridum, has been identified as a pathogen on various plants, including strawberry, and is a known producer of bioactive compounds. icm.edu.plplantprotection.pl

Table 2: Selected Myrothecium Species and their Characteristics

| Species | Key Characteristics | Reference |

|---|---|---|

| Myrothecium roridum | Common soil fungus, wide host range, produces various trichothecenes | semanticscholar.orgscirp.orgnih.gov |

| Myrothecium verrucaria | Produces over 30 secondary metabolites | semanticscholar.org |

| Paramyrothecium roridum | Pathogen on strawberry, produces bioactive compounds | icm.edu.plplantprotection.pl |

Besides Fusarium and Myrothecium, other fungal genera are also known to produce trichothecenes.

Stachybotrys : Stachybotrys chartarum, often referred to as "black mold," is a producer of macrocyclic trichothecenes. la.govresearchgate.net There are different chemotypes of S. chartarum, with chemotype S being responsible for the production of these highly cytotoxic compounds. nih.govnih.govmdpi.com The production of these mycotoxins is influenced by the growth medium. nih.govmdpi.com Verrucarol (B1203745), a hydrolysis product of macrocyclic trichothecenes, has been detected in aerosols of S. chartarum. nih.gov

Trichoderma : Certain species of Trichoderma are also capable of producing trichothecenes. For example, Trichoderma arundinaceum produces trichodermol, a precursor to harzianum A. frontiersin.org

Fermentation Strategies for this compound Production

The production of this compound for research purposes relies on controlled fermentation processes. The two primary methods are submerged fermentation and solid-state fermentation.

Submerged fermentation (SmF) involves the cultivation of microorganisms in a liquid nutrient broth. byjus.comwalshmedicalmedia.com This technique is widely used in industrial biotechnology for the production of various compounds, including antibiotics and enzymes, due to its scalability and the high degree of control it offers over environmental parameters. walshmedicalmedia.combocsci.com

In a typical SmF process for mycotoxin production, a suitable fungal strain is inoculated into a sterile liquid medium within a bioreactor. walshmedicalmedia.com Key parameters that are controlled include:

Medium Composition : The nutrient medium is crucial for fungal growth and metabolite production. A common medium for trichothecene production by Fusarium species consists of glucose or sucrose (B13894) as a carbon source, along with peptone and yeast extract. asm.org For instance, Fusarium solani M-1-1 has been shown to produce significant amounts of T-2 toxin and neosolaniol (B1681912) in a medium containing 5% glucose, 0.1% peptone, and 0.1% yeast extract. asm.org

pH : The pH of the culture medium is a critical factor. For trichothecene production using defined media, acidic conditions (below pH 3.7) are often required. nih.gov

Temperature : The optimal temperature for fermentation varies depending on the fungal strain. For some Fusarium species, temperatures between 24 to 27°C are effective for mycotoxin production. asm.org

Agitation and Aeration : Agitation, often achieved through shaking, and aeration are necessary to ensure the homogenous distribution of nutrients and sufficient oxygen supply for the microorganisms. walshmedicalmedia.com Shake culture fermentations are commonly employed for producing trichothecenes. asm.org

Solid-state fermentation (SSF) involves the growth of microorganisms on a solid substrate with minimal free water. sci-hub.semdpi.com This method mimics the natural growth conditions of many filamentous fungi and offers several advantages, such as lower energy and water requirements. mdpi.commdpi.com

Key considerations for SSF in the context of mycotoxin production include:

Substrate Selection : Agricultural by-products like cereal grains are often used as substrates. researchgate.net The composition of the substrate, particularly the cellulose (B213188) content and nitrogen levels, can influence mycotoxin production. mdpi.com

Moisture Content : While there is no free-flowing water, the solid substrate must contain sufficient moisture to support microbial growth and metabolism. sci-hub.se

Strain Selection : The choice of fungal strain is critical, as not all species are well-suited for SSF. sci-hub.se

Process Parameters : As with SmF, factors like temperature and aeration need to be controlled, although this can be more challenging in SSF systems. byjus.com

SSF has been shown to be effective for the production of various fungal metabolites and has been explored for its potential to reduce certain mycotoxins in contaminated feed through the action of fermenting microorganisms. researchgate.net

Optimization of Growth Conditions for Enhanced Metabolite Production

The production of trichothecene mycotoxins, including the precursors to compounds like this compound, by fungi such as Myrothecium species is highly dependent on the cultivation conditions. brill.combiomedres.us Optimizing these parameters is a critical step in research to enhance the yield of target metabolites. Key factors that can be manipulated include the composition of the culture medium, pH, temperature, and the duration of incubation. brill.com

Carbon and Nitrogen Source Optimization

The choice of carbon and nitrogen sources in the culture medium significantly influences both fungal growth and the production of secondary metabolites like trichothecenes. brill.combiomedres.us Research on Myrothecium verrucaria has shown that accumulation of these mycotoxins is strongly affected by media composition, with higher levels often associated with a higher carbon content. brill.com The selection of specific carbon and nitrogen sources can determine the formation of particular metabolites. asm.org

Fungal strains are often cultivated on a variety of media to determine optimal conditions for metabolite production. nih.gov For Paramyrothecium roridum (formerly Myrothecium roridum), a known producer of trichothecenes, complex media like Potato Dextrose Agar (PDA) and corn meal-based media are commonly used. brill.comnih.gov Defined liquid media are also employed for controlled studies and metabolite extraction. nih.gov For instance, a two-step procedure using CM (containing glucose) followed by PDB (Potato Dextrose Broth) medium has been utilized for Trichoderma arundinaceum, a related fungus used for heterologous gene expression from P. roridum. asm.orgnih.gov

Studies on Myrothecium verrucaria have evaluated different nitrogen sources, finding that sporulation was more than tenfold greater on media containing ammonium (B1175870) nitrate (B79036) or potassium nitrate compared to ammonium sulphate. brill.com This suggests that the type of nitrogen available can direct fungal development and potentially impact metabolite synthesis pathways.

Below is a table summarizing components of various culture media used in research involving trichothecene-producing fungi. nih.gov

| Media Component | CMD_ULE Medium | YEDP Medium | CM Medium |

| Primary Carbon Source | Yellow Corn Meal (5%) | Glucose (5%) | Glucose (0.5%) |

| Nitrogen/Growth Factors | Potato Dextrose Broth (0.5%) | Yeast Extract (0.1%), Peptone (0.1%) | Malt Extract (0.5%), Yeast Extract (0.5%) |

| Solidifying Agent | Agar (2%) | N/A (Liquid) | N/A (Liquid) |

pH and Temperature Parameters

Physical parameters such as pH and temperature are critical for fungal growth and mycotoxin production. apms.org For the cultivation of P. roridum and related strains for trichothecene production, a temperature of 28°C is frequently utilized. nih.gov In some studies, a slightly higher temperature of 30°C has been used for yeast cultivation during related antifungal assays. nih.gov The optimal temperature for mycotoxin production can be species-specific; for example, some Penicillium species can produce ochratoxin, another mycotoxin, at temperatures as low as 4°C, while Aspergillus species prefer warmer conditions up to 37°C. nih.gov

The pH of the culture medium also plays a crucial role. While not always explicitly detailed for this compound precursors, general mycology research shows that optimal pH for metabolite production can be quite specific. For instance, studies on recombinant adenovirus production found a sharp optimum at pH 7.2. apms.org Fungal cultures for DNA extraction are often grown at an optimal growth temperature, generally around 27°C. mycologylab.org

Incubation Period and Culture Medium Variables

The duration of incubation and the type of culture (solid or liquid) are key variables in the production of fungal metabolites. For solid cultures of P. roridum on CMD_ULE medium, an incubation period of 7 to 14 days in darkness is typical. nih.gov Liquid cultures often involve a multi-stage process. nih.gov For example, a seed culture may be grown for 48 hours with shaking before being used to inoculate a larger production medium, which is then incubated for an additional 72 hours. nih.gov

The physical state of the medium (solid vs. liquid) also affects outcomes. Solid substrates like PDA or rice are commonly used for sporulation and initial cultivation. brill.comnih.govresearchgate.net Liquid cultures, such as those in Erlenmeyer flasks with shaking at 200 rpm, are standard for producing metabolites that can be extracted from the culture filtrate. nih.gov In some protocols, precursor feeding experiments are conducted in liquid YEDP medium over a 7-day period to study biotransformation pathways. nih.gov The choice between solid and liquid fermentation can significantly alter the profile of secondary metabolites produced. researchgate.net

Research-Scale Isolation and Purification Techniques

The isolation and purification of this compound and related trichothecenes from fungal cultures is a multi-step process involving extraction and chromatography. These methods are essential for obtaining pure compounds for structural elucidation and further research. mdpi.com

The initial step typically involves extracting the crude metabolites from the fungal culture. The entire fermentation mixture, including both the liquid broth and the fungal mycelium, is homogenized and then extracted with an organic solvent, commonly ethyl acetate. acs.org The combined organic extracts are then evaporated under reduced pressure to yield a crude extract. acs.org

This crude extract, containing a mixture of compounds, is then subjected to one or more chromatographic techniques for fractionation and purification. mdpi.comacs.org Column chromatography is a fundamental technique used for this purpose, separating compounds based on their differential adsorption to a stationary phase like silica (B1680970) gel. units.itkhanacademy.org

A common research-scale purification strategy for trichothecenes from Myrothecium involves multiple advanced chromatography steps. acs.org High-speed countercurrent chromatography (HSCCC), a form of liquid-liquid partition chromatography that avoids irreversible adsorption to a solid support, can be used for the initial fractionation of the crude extract. mdpi.comacs.org This technique has been successfully applied to purify various trichothecenes, including roridins and verrucarins, from fungal extracts. mdpi.comacs.org

Following initial fractionation, final purification is often achieved using high-performance liquid chromatography (HPLC), particularly in a preparative or semi-preparative format. acs.org Reverse-phase HPLC is frequently employed, where molecules are separated based on polarity. nih.gov For the purification of trichothecenes from a Myrothecium roridum extract, a semi-preparative HPLC system with a C18 column and a gradient mobile phase of water and acetonitrile (B52724) has been documented. acs.org The fractions are collected, and those containing the pure compound are combined and evaporated to yield the final product. acs.org The purity of the isolated compounds is typically confirmed by analytical methods such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

A summary of a representative purification scheme is presented below. acs.org

| Purification Step | Technique | Stationary/Mobile Phase | Purpose |

| 1. Extraction | Solvent Extraction | Ethyl Acetate | Isolate crude metabolites from homogenized culture (broth and mycelium). |

| 2. Initial Fractionation | Countercurrent Partition Chromatography (CPC) | System of immiscible liquids | Separate crude extract into less complex fractions based on partition coefficient. |

| 3. Final Purification | Semi-preparative HPLC | C18 Reverse-Phase Column; Water/Acetonitrile Gradient | Isolate individual pure compounds from the active fractions. |

Biosynthetic Pathways and Enzymatic Mechanisms of 4 Deoxyverrucarol

General Trichothecene (B1219388) Biosynthesis Overview

The biosynthesis of all trichothecenes, a large family of sesquiterpenoid mycotoxins, originates from common primary metabolic precursors and follows a conserved initial pathway. mdpi.comnih.gov This process is catalyzed by a series of enzymes encoded by a cluster of genes known as Tri genes. mdpi.comfrontiersin.org

Initial Precursors: Farnesyl Pyrophosphate (FPP)

The journey to any trichothecene begins with the primary metabolite farnesyl pyrophosphate (FPP). plos.orgmdpi.com FPP is an intermediate in the isoprenoid biosynthetic pathway, which is fundamental to cellular life. plos.orgnih.gov The commitment of FPP to the trichothecene pathway marks the divergence from primary to secondary metabolism. mdpi.com Research has shown that under conditions that induce mycotoxin synthesis, the localization of enzymes in the isoprenoid pathway, such as HMG-CoA reductase, shifts, suggesting a coordination between primary and secondary metabolic pathways. plos.orgnih.gov

Role of Trichodiene (B1200196) Synthase (Tri5) in Cyclization

The first committed step in trichothecene biosynthesis is the cyclization of FPP to form the bicyclic sesquiterpene, trichodiene. nih.govplos.org This crucial reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. frontiersin.orgmdpi.comvt.edu This enzyme was first characterized in a T-2 toxin-producing strain of Fusarium sporotrichioides. nih.gov The Tri5 gene is essential for trichothecene production, and its disruption in various fungal species eliminates the ability to synthesize these mycotoxins. mdpi.comvt.edu The expression of Tri5 is often used as a marker for the potential of a fungus to produce trichothecenes. vt.edu

| Enzyme | Gene | Substrate | Product | Function |

| Trichodiene Synthase | Tri5 | Farnesyl Pyrophosphate (FPP) | Trichodiene | Catalyzes the initial cyclization of FPP, the first committed step in trichothecene biosynthesis. nih.govmdpi.complos.org |

Elucidation of 4-Deoxyverrucarol Specific Pathway Steps

Following the formation of the trichodiene backbone, a series of enzymatic modifications occur. The specific structure of this compound, which lacks oxygen functions at positions C-3, C-4, C-8, and C-15, is determined by the precise sequence of these subsequent reactions. The pathway is notable for the absence of many of the hydroxylation and acetylation steps that characterize more complex trichothecenes like T-2 toxin or deoxynivalenol (B1670258) (DON).

Oxidative Modifications by Cytochrome P450 Monooxygenases (Tri4, Tri11)

Cytochrome P450 monooxygenases are critical for introducing oxygen atoms onto the trichodiene scaffold. mdpi.comrsc.orgbeilstein-journals.org

Tri4: The enzyme encoded by the Tri4 gene is a multifunctional P450 monooxygenase that catalyzes several consecutive oxygenation steps. nih.govmdpi.comjst.go.jp It converts trichodiene into isotrichotriol through a series of hydroxylations and an epoxidation step, which forms the toxic 12,13-epoxide ring common to all trichothecenes. researchgate.netresearchgate.net This enzyme is fundamental to the formation of the core trichothecene structure. mdpi.com

Tri11: The Tri11 gene encodes another cytochrome P450 monooxygenase responsible for the hydroxylation of the trichothecene skeleton at the C-15 position. mdpi.comjst.go.jpmdpi.com This step is crucial in the biosynthesis of trichothecenes like calonectrin and T-2 toxin. jst.go.jpnih.gov However, since this compound lacks a hydroxyl group at C-15, the biosynthetic pathway leading to it would either lack a functional Tri11 gene or the conditions for its expression would not be met. nih.gov

Acetylation and Hydroxylation Reactions (Tri3, Tri7, Tri13)

Further structural diversity in trichothecenes is achieved through acetylation and additional hydroxylation reactions. The simple structure of this compound is a result of bypassing these modification steps.

Tri13 and Tri7: In the biosynthesis of trichothecenes like nivalenol (B191977) (NIV) and 4,15-diacetoxyscirpenol (DAS), the Tri13 gene encodes a C-4 hydroxylase. mdpi.commdpi.com This C-4 hydroxyl group can then be acetylated by the C-4 acetyltransferase encoded by the Tri7 gene. researchgate.netmdpi.com The synthesis of this compound, which is defined by the absence of a substituent at the C-4 position, proceeds without the involvement of either Tri13 or Tri7 enzymes. asm.orgjst.go.jp

Tri3: The Tri3 gene encodes a trichothecene 15-O-acetyltransferase, which esterifies an acetyl group to the C-15 hydroxyl. nih.govnih.govmdpi.com This enzyme acts on the product of Tri11, 15-deacetylcalonectrin, to form calonectrin. mdpi.com As the Tri11-catalyzed hydroxylation does not occur in the this compound pathway, the Tri3 enzyme has no substrate and is therefore not involved in the biosynthesis. nih.gov

Deoxygenation Pathways (Tri8)

The term "deoxygenation" in the context of trichothecene biosynthesis can be misleading. While chemical synthesis can involve deoxygenation reactions to produce compounds like this compound from more oxygenated precursors, the biosynthetic pathways typically achieve this through a lack of initial oxygenation. asm.orgacs.org The Tri8 gene, for instance, does not encode a deoxygenase. Instead, research has characterized Tri8 as an esterase (deacetylase) that removes acetyl groups. researchgate.netmdpi.com In different fungal species or strains, Tri8 can exhibit specificity for the C-3 or C-15 position. mdpi.comresearchgate.netnih.gov For example, in the production of T-2 toxin, FsTri8 acts as a C-3 esterase, which is necessary to yield the final product with a hydroxyl group at C-3. mdpi.com In the context of this compound, which lacks acetyl groups that would require removal, the specific role of Tri8 is likely ancillary or absent.

| Gene | Enzyme Class | Function in Trichothecene Biosynthesis | Relevance to this compound |

| Tri4 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxygenations of trichodiene to form the core epoxy-trichothecene skeleton. nih.govmdpi.com | Essential: Forms the fundamental structure. |

| Tri11 | Cytochrome P450 Monooxygenase | Catalyzes C-15 hydroxylation. mdpi.comjst.go.jp | Not Involved: this compound lacks C-15 oxygenation. |

| Tri13 | Cytochrome P450 Monooxygenase | Catalyzes C-4 hydroxylation. mdpi.commdpi.com | Not Involved: this compound lacks C-4 oxygenation. |

| Tri3 | Acetyltransferase | Catalyzes C-15 O-acetylation. nih.govmdpi.com | Not Involved: No C-15 hydroxyl group to acetylate. |

| Tri7 | Acetyltransferase | Catalyzes C-4 O-acetylation. researchgate.netmdpi.com | Not Involved: No C-4 hydroxyl group to acetylate. |

| Tri8 | Esterase (Deacetylase) | Removes acetyl groups from C-3 or C-15. mdpi.comresearchgate.net | Not Involved: No acetyl groups are added that would require subsequent removal. |

Genetic Regulation and Gene Cluster Analysis

The biosynthesis of trichothecenes, including this compound, is a complex process orchestrated by a series of enzymes encoded by genes typically located together in a TRI gene cluster. mdpi.comnih.gov The expression of these genes is tightly regulated to ensure the production of these secondary metabolites occurs under appropriate conditions. mdpi.com

Identification of TRI Genes Involved in this compound Biosynthesis

The formation of this compound, also known as trichodermol, from the primary metabolite farnesyl pyrophosphate (FPP) involves a core set of enzymatic reactions catalyzed by proteins encoded by specific TRI genes. The initial steps are common to all trichothecenes, beginning with the cyclization of FPP to trichodiene, followed by a series of oxygenation reactions. frontiersin.orgmdpi.com The final step specific to this compound synthesis is the hydroxylation at the C-4 position of the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. acs.orgresearchgate.net

Key TRI genes essential for the biosynthesis of this compound are:

TRI5 : This gene encodes trichodiene synthase, the enzyme that catalyzes the first committed step in the pathway—the cyclization of FPP to form the sesquiterpene trichodiene. frontiersin.orgjst.go.jp In some fungi, like Trichoderma arundinaceum, TRI5 is located outside the main TRI cluster. frontiersin.org

TRI4 : This gene codes for a multifunctional cytochrome P450 monooxygenase. jst.go.jp It is responsible for a series of four consecutive oxygenation steps that convert trichodiene into isotrichotriol, which then spontaneously cyclizes to form EPT, the direct precursor to this compound. mdpi.comacs.org

TRI22 : Identified in Trichoderma arundinaceum, this gene encodes a cytochrome P450 monooxygenase that catalyzes the final step: the hydroxylation of EPT at the C-4 position to yield this compound (trichodermol). acs.orgresearchgate.net

Table 1: Key TRI Genes and Their Functions in this compound Biosynthesis

| Gene | Encoded Enzyme | Function in the Pathway |

| TRI5 | Trichodiene Synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to trichodiene. frontiersin.orgjst.go.jp |

| TRI4 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxygenations of trichodiene to form the precursor for EPT. mdpi.comacs.orgjst.go.jp |

| TRI22 | Cytochrome P450 Monooxygenase | Catalyzes the hydroxylation of 12,13-epoxytrichothec-9-ene (EPT) at C-4 to form this compound. acs.orgresearchgate.net |

Transcriptional and Post-Translational Control

The production of trichothecenes is regulated at multiple levels, including the transcription of TRI genes and post-translational modifications of the involved proteins. ijbiotech.combibliotekanauki.pl This intricate control system allows the fungus to respond to environmental cues and manage the energetic cost of producing these complex metabolites. mdpi.com

Transcriptional Control: The expression of the biosynthetic genes within the TRI cluster is governed by specific regulatory genes, which act as transcription factors. wikipedia.org Two of the most critical regulators identified in multiple trichothecene-producing fungi are:

TRI6 : A zinc finger transcription factor that acts as a pathway-specific activator. mdpi.comnih.gov It binds to the promoter regions of other TRI genes, enhancing their expression. mdpi.com

TRI10 : This gene encodes another regulatory protein that controls the expression of several TRI genes. mdpi.comnih.gov Studies suggest TRI10 may act upstream of TRI6 and is necessary for the full expression of the biosynthetic genes. nih.gov

Furthermore, broader regulatory mechanisms such as chromatin remodeling play a role. For instance, the use of a histone deacetylase inhibitor, Trichostatin-A, has been shown to significantly modify the expression of the Tri5 gene in Fusarium graminearum, indicating that epigenetic modifications are involved in regulating the trichothecene biosynthetic pathway. ijbiotech.com

Post-Translational Control: Regulation also occurs after the proteins are synthesized. Evidence suggests that post-transcriptional and/or post-translational controls are crucial. bibliotekanauki.pl For example, the activity of mitogen-activated protein kinase (MAPK) pathways has been linked to the accumulation of trichothecenes. bibliotekanauki.pl Deletion of the MAPK gene MGV1 in F. graminearum alters mycotoxin production profiles without changing the expression levels of the TRI regulatory genes, pointing towards a control mechanism that functions after transcription, possibly through the phosphorylation of biosynthetic enzymes or other regulatory proteins. bibliotekanauki.pl

Relationship to Isoprenoid and Polyketide Biosynthesis

The biosynthesis of this compound is fundamentally linked to primary metabolic pathways, specifically the isoprenoid pathway which provides the initial building blocks. creative-proteomics.comwikipedia.org Furthermore, this compound serves as a key scaffold for the attachment of moieties derived from polyketide biosynthesis, leading to the formation of more complex macrocyclic trichothecenes. mdpi.comengormix.com

Deoxyxylulose Phosphate (B84403) (DXP) Pathway Intermediates

Isoprenoids, a vast class of organic molecules, are synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov Fungi, like other eukaryotes, primarily use the mevalonate (B85504) (MVA) pathway. wikipedia.org However, an alternative route, the methylerythritol phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, exists in bacteria and plant plastids. creative-proteomics.comwikipedia.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form DXP. creative-proteomics.com The formation of FPP, the direct precursor for trichothecene biosynthesis, relies on the supply of IPP and DMAPP from these foundational pathways. frontiersin.org

The key steps and intermediates of the DXP pathway are outlined below.

Table 2: Intermediates and Enzymes of the Deoxyxylulose Phosphate (DXP) Pathway

| Step | Intermediate | Enzyme |

| 1 | 1-Deoxy-D-xylulose-5-phosphate (DXP) | 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) |

| 2 | 2-C-Methyl-D-erythritol-4-phosphate (MEP) | 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) |

| 3 | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol | MEP Cytidylyltransferase (IspD) |

| 4 | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate | 4-diphosphocytidyl-2-C-methyl-D-erythritol Kinase (IspE) |

| 5 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase (IspF) |

| 6 | (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | 4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase (IspG) |

| 7 | Isopentenyl pyrophosphate (IPP) & Dimethylallyl pyrophosphate (DMAPP) | 4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (IspH) |

| Source: Adapted from Creative Proteomics, 2024. creative-proteomics.com |

Putative Polyketide Synthase (PKS) involvement in Macrocyclic Trichothecenes

While this compound is a simple trichothecene, it is a crucial intermediate in the biosynthesis of Type D or macrocyclic trichothecenes. mdpi.com These complex molecules feature a macrolide ring formed by a polyketide-derived chain that esterifies the trichothecene core at the C-4 and C-15 hydroxyl groups. mdpi.comengormix.com

The synthesis of this polyketide component requires a polyketide synthase (PKS). Genetic analyses of fungi that produce macrocyclic trichothecenes, such as Stachybotrys and Myrothecium, have identified a PKS-encoding gene, designated TRI17 , within their TRI gene clusters. engormix.com The function of TRI17 was experimentally confirmed in Trichoderma arundinaceum. engormix.com Deletion of the TRI17 gene in this fungus blocked the production of harzianum A (a trichothecene with a polyketide side chain at C-4) and led to the accumulation of its precursor, this compound (trichodermol). engormix.complos.org This demonstrates that TRI17 is responsible for synthesizing the polyketide chain that attaches to the 4-hydroxyl group of this compound, a key step towards the formation of macrocyclic structures. engormix.com

Branching and Converging Points in Trichothecene Pathways Relevant to this compound

The biosynthesis of the diverse family of over 200 trichothecenes involves numerous branching and converging points, with this compound serving as a key metabolic node. frontiersin.org

Converging Point: The formation of 12,13-epoxytrichothec-9-ene (EPT) represents a major converging point in the pathway. mdpi.com EPT is the common structural core for all trichothecenes, and its synthesis from farnesyl pyrophosphate via the enzymes TRI5 and TRI4 is a conserved route. frontiersin.orgmdpi.com From EPT, pathways diverge to create the different structural classes of trichothecenes.

Branching Point: this compound (trichodermol) is a critical branching point intermediate. plos.org Its formation, via the C-4 hydroxylation of EPT, directs the biosynthesis away from pathways found in other fungi like Fusarium, which typically involve initial hydroxylation at the C-3 position. mdpi.com Once this compound is formed, several biosynthetic fates are possible:

Simple Trichothecenes: The 4-hydroxyl group can be modified, for example, by acetylation, to form other simple trichothecenes.

Macrocyclic Trichothecenes: This is a major branch where the pathway commits to forming complex structures. mdpi.com The 4-hydroxyl group of this compound is esterified with a polyketide chain synthesized by TRI17. engormix.com This is the first step in building the macrocyclic bridge, which is later closed by esterification to a C-15 hydroxyl group (a group added in a subsequent step). mdpi.com This branching is fundamental to the structural diversity that distinguishes simple trichothecenes from the macrocyclic variants produced by genera like Myrothecium and Stachybotrys. engormix.com

Advanced Structural Elucidation and Spectroscopic Analysis of 4 Deoxyverrucarol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei and is instrumental in determining the connectivity and stereochemistry of complex organic compounds like 4-Deoxyverrucarol.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, provides information about the number and types of carbon atoms present in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Atom Position (Typical Trichothecene (B1219388) Core) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 5.5 - 6.0 | 138 - 142 |

| H-3 | 3.5 - 4.0 | 65 - 70 |

| H-4 | 1.5 - 2.5 | 35 - 45 |

| H-7 | 3.0 - 3.5 | 40 - 50 |

| H-8 | 4.0 - 4.5 | 70 - 75 |

| H-10 | 6.0 - 6.5 | 115 - 120 |

| H-11 | 4.5 - 5.0 | 75 - 80 |

| H-13 (CH₂) | 2.8 - 3.2 | 45 - 50 |

| H-14 (CH₃) | 0.8 - 1.2 | 15 - 20 |

| H-15 (CH₃) | 1.5 - 2.0 | 20 - 25 |

| H-16 (CH₃) | 0.7 - 1.0 | 5 - 10 |

Note: These are approximate ranges based on related trichothecene structures and may vary depending on the specific solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within the same spin system, for example, tracing the proton network along the cyclohexene (B86901) and pyran rings of the trichothecene core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range correlations between protons and carbons, typically over two to four bonds. This is instrumental in connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC correlations would be key in establishing the connectivity across the entire carbon skeleton, including the linkages between the different rings and the positions of the methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. NOESY data is therefore critical for determining the relative stereochemistry of the molecule, for instance, the orientation of substituents on the ring systems of this compound.

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound. For this compound (C₁₅H₂₂O₃), HRMS would yield a very precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula by distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragment ions. The resulting fragmentation pattern provides valuable information about the structure of the original molecule. In the analysis of this compound, characteristic fragmentation pathways would involve the cleavage of the ester group, losses of small neutral molecules like water and carbon monoxide, and cleavages of the trichothecene ring system. Studying these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate it from other related trichothecenes.

Hyphenated Techniques (LC-MS, GC-MS) in Complex Mixture Analysis

In real-world scenarios, this compound is often found in complex mixtures, such as contaminated food or environmental samples. Hyphenated techniques, which combine a separation method with mass spectrometry, are essential for the analysis of such samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of mycotoxins in various matrices. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides detection and structural information for each separated component. LC-MS/MS methods, in particular, offer high sensitivity and selectivity for the quantification of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility before GC analysis. GC-MS provides excellent separation efficiency and can be used for both qualitative and quantitative analysis of this compound in various samples.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, bond lengths, and bond angles. acs.org

Single crystal X-ray diffraction (SCXRD) provides the most unambiguous structural data, yielding a complete three-dimensional model of the molecule. This technique is crucial for establishing the absolute stereochemistry and preferred solid-state conformation of a chiral molecule like this compound.

Research Findings: A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. However, crystal structures for other trichothecenes, such as T-2 toxin, have been determined and provide a basis for understanding the general conformation of the trichothecene core. nih.gov

For this compound, an SCXRD analysis would be expected to confirm the rigid tetracyclic ring system characteristic of trichothecenes. mdpi.com This includes a cyclohexene A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring. The analysis would precisely define the stereochemistry at all chiral centers and confirm the conformation of the fused rings. The crucial 12,13-epoxide ring, essential for the toxic activity of trichothecenes, would also be clearly resolved. mdpi.com

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P212121 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=C in cyclohexene ring, C-O in epoxide and pyran rings |

| Key Bond Angles (°) | Ring junction angles, epoxide ring strain |

| Absolute Configuration | Confirmation of stereochemistry at all chiral centers |

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline powders and is primarily employed for phase identification, determining sample purity, and analyzing crystal lattice parameters. While it provides less detailed structural information than SCXRD, it is a valuable tool for characterizing the bulk material.

Research Findings: No experimental powder X-ray diffraction patterns for this compound have been found in the reviewed literature. A PXRD analysis would produce a distinct diffraction pattern, or diffractogram, characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a unique "fingerprint" for the crystalline phase of this compound. It could be used to differentiate it from other trichothecenes or to identify its presence in a mixed sample. The peak positions are related to the unit cell dimensions of the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying the functional groups present in a molecule, as different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies when they absorb energy. youtube.comyoutube.com

Research Findings: While specific, peer-reviewed IR and Raman spectra for this compound are not available, its structure allows for the prediction of its key vibrational bands. Computational studies, such as those using Density Functional Theory (DFT), have been successfully employed to model the vibrational spectra of related trichothecenes like the T-2 toxin, providing a reliable basis for predicting the spectrum of this compound. nih.gov

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The most prominent features would include:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

C-H stretching: Multiple sharp peaks between 3000-2850 cm⁻¹ corresponding to stretching of C-H bonds in the alkyl and alkene portions of the molecule.

C=C stretching: A peak around 1670-1640 cm⁻¹ from the double bond in the cyclohexene ring.

C-O stretching: Strong bands in the 1260-1000 cm⁻¹ region, associated with the ether linkages in the pyran and epoxide rings, as well as the C-O bond of the hydroxyl group.

Raman spectroscopy provides complementary information. The C=C double bond stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the carbon skeleton in the "fingerprint region" (below 1500 cm⁻¹) would also provide a unique pattern for identification.

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500-3200 | 3500-3200 | Broad, Strong (IR); Weak (Raman) |

| C-H (sp³ and sp²) | Stretching | 3100-2850 | 3100-2850 | Medium-Strong |

| C=C (Alkene) | Stretching | ~1650 | ~1650 | Medium (IR); Strong (Raman) |

| C-O (Epoxide, Ether) | Stretching | 1250-1050 | 1250-1050 | Strong (IR); Weak (Raman) |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. youtube.com It is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light, especially systems with conjugated double bonds.

Research Findings: Specific UV-Vis absorption data for this compound is not detailed in the available literature. However, based on its structure, which contains an isolated carbon-carbon double bond within the cyclohexene ring, it is expected to absorb UV radiation. The primary electronic transition would be a π → π* transition associated with this double bond. Lacking an extended conjugated system, this compound would not be expected to absorb light in the visible region of the spectrum and would thus be a colorless compound. The maximum absorbance (λmax) is anticipated to be in the short-wavelength UV region, likely below 220 nm.

Emerging and Complementary Spectroscopic Methods

Beyond the standard techniques, more advanced spectroscopic methods can provide deeper insights into the electronic and local atomic structure of molecules.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific type of atom. By tuning synchrotron X-ray radiation to the absorption edge of a particular element (like oxygen in this compound), one can obtain information about its oxidation state, coordination environment, and bond distances to neighboring atoms.

Research Findings: There are no published XAS studies on this compound or other trichothecene mycotoxins. Applying this technique would be a novel approach. An XAS experiment focusing on the Oxygen K-edge could potentially differentiate the distinct oxygen environments within the molecule: the hydroxyl group, the ether linkage in the pyran ring, and the strained epoxide ring. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would be sensitive to the electronic structure and bonding of these different oxygen atoms.

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) is a powerful, element-specific technique that probes the electronic structure of a material by analyzing the energy of emitted X-ray photons following the excitation of a core electron. rsc.orgresearchgate.net It provides detailed information about the local chemical environment, including oxidation states, spin states, and the nature of ligand bonding, particularly for transition metals. researchgate.net

Theoretical Application to this compound:

The application of XES to an organic molecule like this compound, which is composed of carbon, hydrogen, and oxygen, would focus on the K-edge spectra of oxygen and carbon. In principle, XES could offer insights into the electronic structure of the various oxygen atoms within the molecule, such as those in the hydroxyl groups, the ether linkage, and the crucial 12,13-epoxide ring. researchgate.netwikipedia.org The epoxide oxygen, in particular, possesses a unique electronic environment due to significant ring strain, which could potentially be distinguished from the other oxygen atoms in the molecule. masterorganicchemistry.com

Potential Research Findings (Hypothetical):

Should XES studies be conducted on this compound, researchers would likely focus on high-resolution measurements of the O Kα emission lines. Differences in the energy and intensity of these spectral lines could reveal:

Valence Orbital Character: The precise nature of the molecular orbitals involved in bonding for each distinct oxygen atom.

Bonding Environment: Distinctions between the electronic environment of the sp³-hybridized hydroxyl and ether oxygens versus the strained epoxide oxygen.

Hydrogen Bonding Effects: The influence of intermolecular or intramolecular hydrogen bonding on the electronic density of the participating hydroxyl groups.

A hypothetical data table summarizing potential XES findings for the distinct oxygen atoms in this compound is presented below.

| Oxygen Atom Position | Functional Group | Hypothetical O Kα Peak Energy (eV) | Potential Interpretation |

| O at C4 | Secondary Alcohol | E₁ | Reflects a typical sp³-hybridized oxygen in a hydroxyl group, influenced by local hydrogen bonding. |

| O at C15 | Primary Alcohol | E₂ | Similar to O at C4, but potentially shifted due to different steric and electronic environment of a primary alcohol. |

| O in Tetrahydropyran Ring | Ether | E₃ | Characteristic of an sp³-hybridized ether oxygen, with a distinct electronic signature from hydroxyl oxygens. |

| O at C12-C13 | Epoxide | E₄ | Expected to show a significant shift due to high ring strain, indicating altered C-O bond character and electron density. |

Note: The energy values (E₁-E₄) are placeholders, as no experimental data has been found.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons. rsc.org It is highly effective for studying organic radicals, transition metal complexes with unpaired d-electrons, and other paramagnetic species. The technique provides information on the identity, structure, and environment of the radical center.

Theoretical Application to this compound:

In its native, stable state, this compound is a diamagnetic molecule, meaning it does not have any unpaired electrons. Therefore, it is "EPR-silent" and would not produce a signal in a standard EPR experiment.

However, EPR spectroscopy could become a valuable tool for studying the compound under conditions that generate radical species. Such conditions could include:

Irradiation: Exposure to high-energy radiation (e.g., gamma rays, X-rays) can induce homolytic bond cleavage, potentially forming carbon- or oxygen-centered radicals.

Oxidative Stress: In biological systems or in vitro chemical reactions, this compound could interact with reactive oxygen species (ROS), leading to the formation of radical intermediates. Studies have used EPR to investigate radical formation in complex biological and food systems. nih.gov

Metabolic Activation: Certain metabolic processes could potentially transform the molecule into a radical intermediate.

Potential Research Findings (Hypothetical):

If radical species of this compound were generated and studied by EPR, the resulting spectra could provide detailed information about the radical's structure. The key parameters obtained would be the g-factor and hyperfine coupling constants.

g-factor: This parameter would help identify the nature of the radical. For example, a g-value close to 2.0023 is characteristic of a free electron, with deviations indicating the type of atom the unpaired electron is localized on (e.g., carbon-centered vs. oxygen-centered).

Hyperfine Coupling: Interaction of the unpaired electron with nearby magnetic nuclei (primarily ¹H) would cause splitting of the EPR signal. The pattern and magnitude of this splitting would allow for the precise localization of the radical within the molecular structure. For instance, a radical centered at C10 would show distinct coupling to the hydrogen at C10 and potentially weaker, long-range couplings to hydrogens on adjacent carbons.

A hypothetical data table summarizing potential EPR findings for a radical generated from this compound is presented below.

| Hypothetical Radical Center | Expected g-value | Key Hyperfine Couplings (Nucleus and Number) | Potential Interpretation of Structure |

| C10-centered radical | ~2.0025 - 2.0030 | ¹H (1) at C10, ¹H (2) at C11, ¹H (2) at C8 | Unpaired electron localized on the C9=C10 double bond, with coupling to adjacent vinylic and allylic protons. |

| O4-centered radical (alkoxyl) | ~2.0040 - 2.0050 | ¹H (1) at C4 | Radical formed by homolytic cleavage of the O-H bond at the C4 hydroxyl group. |

Note: These are illustrative examples, as no experimental EPR studies on this compound radicals were found in the literature search.

Preclinical Biological Activities and Molecular Mechanisms of 4 Deoxyverrucarol

Comparative Analysis of Biological Potency within Trichothecenes

The biological potency of trichothecene (B1219388) mycotoxins, a large family of secondary metabolites produced by various fungi, exhibits significant variation based on their chemical structure. 4-Deoxyverrucarol, a type A trichothecene, is generally considered to be one of the less potent members of this family.

Differential Effects on Protein Synthesis Inhibition

A primary mechanism of trichothecene toxicity is the inhibition of protein synthesis in eukaryotic cells. tandfonline.comeuropa.eu These mycotoxins interfere with the function of the ribosome, the cellular machinery responsible for protein production. mdpi.com However, the efficacy of this inhibition varies greatly among different trichothecenes.

Research has demonstrated a clear structure-activity relationship concerning the inhibition of protein synthesis. Studies have shown that potent protein synthesis inhibitors include trichothecenes with more complex structures, such as T-2 toxin, verrucarin A, and roridin (B1174069) A. In contrast, this compound, along with verrucarol (B1203745), exhibits significantly reduced effectiveness in inhibiting protein synthesis, with a potency that is over a thousand-fold lower than that of the most powerful mycotoxins in this class. tandfonline.com

The table below provides a comparative overview of the cytotoxicity of various trichothecenes, highlighting the lower potency of compounds like this compound.

| Trichothecene | Relative IC50 |

| T-2 toxin | 0.002–0.023 |

| HT-2 toxin | 0.011–0.046 |

| Diacetoxyscirpenol (B1670381) (DAS) | 0.011 |

| Deoxynivalenol (B1670258) (DON) | 1.0 (Reference) |

| This compound | >1000-fold less potent than T-2 toxin |

Note: Relative IC50 values are compared to Deoxynivalenol (DON). A lower value indicates higher potency. Data for this compound is presented as a relative comparison due to the scarcity of specific IC50 values in the reviewed literature.

Relative Activity Compared to Esterified Trichothecenes

The degree of esterification of the trichothecene core structure plays a crucial role in determining biological activity. Esterified trichothecenes, such as T-2 toxin, which possesses acetyl groups at the C-4 and C-15 positions and an isovaleroxy group at the C-8 position, are among the most potent in this mycotoxin family. pnas.org The presence of these ester groups is thought to enhance the binding affinity of the molecule to the ribosome, thereby increasing its inhibitory effect on protein synthesis. pnas.org

Mechanistic Studies in Cellular Models (in vitro)

While specific in vitro mechanistic studies on this compound are limited, the general mechanisms of action for trichothecenes have been more broadly investigated, providing a framework for understanding its potential cellular effects.

Cell-Based Assays for Target Identification

A variety of cell-based assays are utilized to screen for the cytotoxicity and identify the cellular targets of mycotoxins. researchgate.netwageningenacademic.com These assays can measure different endpoints, such as inhibition of DNA synthesis, metabolic activity, and cell membrane integrity. oup.com For instance, the BrdU (5-bromo-2'-deoxyuridine) assay assesses DNA synthesis, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity, and the LDH (lactate dehydrogenase) release assay indicates cell membrane damage. oup.com

Molecular Interactions with Ribosomal Subunits

The primary target for trichothecene mycotoxins is the 60S subunit of the eukaryotic ribosome. mdpi.comtandfonline.com They bind to the peptidyl transferase center, a critical region of the ribosome responsible for forming peptide bonds between amino acids during protein synthesis. nih.gov This interaction disrupts the elongation step of translation. tandfonline.com

The binding of trichothecenes to the ribosome is non-covalent. nih.gov The 12,13-epoxy ring, a common feature of most trichothecenes, is essential for their toxicity, although it may not directly interact with ribosomal components but rather contribute to the structural stability of the molecule. mdpi.com The specific substitution patterns at other positions on the trichothecene core influence the binding affinity and the nature of the interaction with the ribosome. mdpi.compnas.org For this compound, the absence of the 12,13-epoxy group is a key structural difference that is expected to diminish its binding affinity to ribosomal targets. vulcanchem.com

Effects on Eukaryotic Cell Processes (e.g., DNA repair, signaling pathways in research settings)

The inhibition of protein synthesis by trichothecenes can trigger a secondary cascade of cellular events, including the induction of apoptosis (programmed cell death) and the modulation of various signaling pathways. tandfonline.comnih.gov

Ribotoxic Stress Response and Signaling Pathways:

The binding of trichothecenes to the ribosome can induce a "ribotoxic stress response," which leads to the rapid activation of mitogen-activated protein kinases (MAPKs). tandfonline.comoup.comnih.gov MAPKs are key components of signaling cascades that regulate cell survival, inflammation, and apoptosis. tandfonline.com In mammalian cells, exposure to certain trichothecenes has been shown to activate specific MAPKs such as ERK1/2, JNK, and p38. tandfonline.com This activation can lead to the upregulation of inflammatory genes and, at higher concentrations, promote apoptosis. nih.gov While this is a known mechanism for potent trichothecenes like deoxynivalenol (DON), specific studies on the ability of the less potent this compound to induce a ribotoxic stress response are lacking.

DNA Damage and Repair:

Trichothecenes can indirectly cause DNA damage through the induction of oxidative stress, which leads to the formation of reactive oxygen species (ROS). nih.gov These ROS can cause single-strand breaks in DNA. nih.gov Consequently, cellular DNA damage response (DDR) pathways may be activated to repair the damage. touchoncology.commdpi.com However, direct evidence linking this compound to the induction of DNA damage and the activation of specific DNA repair pathways has not been documented.

Apoptosis:

Trichothecenes can induce apoptosis through both mitochondrial (intrinsic) and non-mitochondrial (extrinsic) pathways. tandfonline.com The ribotoxic stress response and subsequent activation of MAPKs can play a role in initiating the apoptotic cascade. nih.gov The process of apoptosis involves the activation of a series of enzymes called caspases, which are responsible for the systematic dismantling of the cell. youtube.comnih.gov While apoptosis is a well-documented effect of more potent trichothecenes, specific studies detailing the apoptotic mechanisms induced by this compound are not available.

Investigation in Non-Human Organismal Models (in vivo preclinical)

Efficacy studies in animal models are designed to determine if a compound can produce a desired therapeutic effect in a living system that mimics a human disease. nih.govprobiocdmo.com The selection of an appropriate animal model is critical and is based on its ability to replicate aspects of the human condition being studied. eupati.eunih.govmdpi.com Common animal models in biomedical research include mice, rats, and zebrafish, among others. wikipedia.orgeuropeanpharmaceuticalreview.comf1000research.comnih.govherbmedpharmacol.com

A thorough review of scientific literature reveals a significant gap in research concerning this compound. Specifically, there are no published efficacy studies using this compound in any established animal models for any disease.

The assessment of a compound's activity within a biological system provides insight into its physiological effects. wikipedia.org For the broader class of trichothecene mycotoxins, to which this compound belongs, the primary mechanism of action is the inhibition of protein synthesis. nih.govwikipedia.org However, the activity of individual trichothecenes can vary significantly based on their chemical structure.

In a comparative in vitro study assessing the ability of nineteen different 12,13-epoxytrichothecene mycotoxins to inhibit protein synthesis, deoxyverrucarol was found to be over a thousand-fold less effective compared to the most potent mycotoxins in the group, such as T-2 toxin, verrucarin A, and roridin A. This particular study highlighted that the in vitro cellular response is not always an accurate predictor of toxicity in a whole animal (in vivo). asm.org Direct assessments of this compound's activity in relevant in vivo biological systems have not been reported.

Engagement with Chemical Biology Probes

Chemical probes are selective small-molecule modulators used as tools to study protein function and elucidate biological pathways in cells and organisms. rjsocmed.comwikipedia.orgrsc.org The development and characterization of such probes are foundational to advancing biomedical research and drug discovery. rjsocmed.com

There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical biology probe. While antibodies against deoxyverrucarol have been produced for potential use as probes in toxicity studies, the compound itself has not been characterized for this purpose. asm.org

A key application of chemical probes is the elucidation of signaling pathways, which can reveal how cellular processes are regulated and how they are disrupted in disease states. mdpi.comresearchgate.neteuropa.eu By selectively perturbing a specific protein target, a chemical probe can help researchers map its role within complex biological networks. rjsocmed.com

As this compound has not been established as a chemical probe, there are no published studies detailing its use as a research tool for pathway elucidation. Research on related trichothecenes has focused on pathways like the ribotoxic stress response, but specific studies involving this compound are absent. mdpi.comnih.govresearchgate.net

Target validation is the process of demonstrating that a specific biomolecule plays a causal role in a disease phenotype, making it a viable target for therapeutic intervention. europeanpharmaceuticalreview.combiognosys.comnih.govgraphwise.ai This process often involves using genetic methods or chemical probes to modulate the target's function and observe the resulting effect in relevant biological models. europeanpharmaceuticalreview.comnih.gov

There are no reports of this compound being used in target validation strategies. The lack of data on its specific biological targets and its limited characterization as a bioactive molecule preclude its use in such research applications.

Data Tables

Due to the absence of specific research findings for this compound in the areas covered by this article, no data tables can be generated.

Synthetic Methodologies and Chemical Derivatization of 4 Deoxyverrucarol

Total Synthesis Approaches of the Trichothecene (B1219388) Core and Analogs

The total synthesis of trichothecenes like 4-Deoxyverrucarol is a formidable task due to the congested tricyclic core featuring multiple contiguous stereocenters. escholarship.org Various strategies have been devised to construct the characteristic 6/5/6 ring system of the trichothecene skeleton.

Racemic Total Synthesis

Early synthetic efforts often focused on racemic routes to establish the feasibility of constructing the complex trichothecene framework. A notable racemic total synthesis of (±)-4-Deoxyverrucarol was achieved involving two key ring expansion reactions. acs.org This synthesis commenced with a Diels-Alder reaction to form a precursor which was then converted to a cyclopropylidene intermediate. acs.org This intermediate underwent dihydroxylation and subsequent treatment to yield a cyclobutanone (B123998). acs.org A palladium-catalyzed ring expansion of a vinylcyclobutanol derived from this cyclobutanone afforded a cyclopentanone (B42830), which was further elaborated to the racemic this compound. acs.org However, this route suffered from poor diastereoselectivity in the final steps. acs.org

Another approach to the racemic synthesis of verrucarol (B1203745), a closely related trichothecene, involved a strategy where the key intermediate, a hemiacetal, was envisioned to undergo a cyclobutylcarbinol rearrangement to form the desired trichothecane (B1236751) skeleton. oregonstate.edu

Asymmetric Total Synthesis Strategies

Given the chirality of natural trichothecenes, the development of asymmetric syntheses is crucial. Several strategies have been employed to achieve enantioselective synthesis of the trichothecene core. digitellinc.com

Stereoselective transformations are central to controlling the intricate stereochemistry of the trichothecene core. In an asymmetric synthesis of this compound, an asymmetric dihydroxylation (AD) reaction was employed to prepare an optically active cyclobutanone with 73% enantiomeric excess (ee). acs.org A key step in enhancing the enantiopurity of a synthetic intermediate involved a kinetic resolution during a diastereoselective deprotonation reaction using a chiral amide. acs.org

Other stereoselective methods utilized in the synthesis of related trichothecenes include tandem Diels-Alder-ene reactions to set adjacent quaternary centers and highly enantio- and diastereoselective Ireland-Claisen ester-enolate rearrangements. researchgate.netjandr.org The stereoselective synthesis of calonectrin, another trichothecene, was achieved via an intramolecular alkylation of an enol silyl (B83357) ether. iastate.edu

The chiral pool approach leverages readily available enantiomerically pure starting materials from nature, such as carbohydrates, to introduce chirality into the target molecule. uvic.cascripps.edumdpi.com D-glucose has served as a versatile starting material for the total synthesis of (-)-verrucarol. researchgate.netacs.org

In one such synthesis, an enantiomerically pure bicyclic α-methylated γ-lactone, prepared from D-glucose, was a key starting material. acs.org The synthesis involved several key steps, including an aldol-like carbon-carbon bond formation to introduce a quaternary stereocenter, a Dieckmann cyclization to construct the C-ring equivalent, and a skeletal enlargement strategy to form the trichothecene skeleton. researchgate.netacs.org

Key Synthetic Transformations and Reaction Mechanisms

The construction of the trichothecene skeleton often relies on powerful and sometimes novel chemical transformations and reaction mechanisms.

Ring Expansion Reactions

Ring expansion reactions have proven to be a valuable strategy in the synthesis of the trichothecene core. The total synthesis of (±)-4-deoxyverrucarol notably utilized two distinct ring expansion reactions. researchgate.net The first was a 1,2-rearrangement, and the second was a palladium-mediated ring expansion reaction. acs.orgresearchgate.net This palladium-mediated process converted a vinylcyclobutanol to a cyclopentanone, effectively expanding the four-membered ring to a five-membered ring. acs.org

Another conceptual approach towards verrucarol involved a planned cyclobutylcarbinol rearrangement with the expansion of a cyclobutane (B1203170) ring to yield the bicyclo[3.2.1] portion of the trichothecane skeleton. oregonstate.edudissertation.com

Intramolecular Cyclizations (e.g., Knoevenagel, Dieckmann)

The construction of the complex polycyclic skeleton of this compound and its parent compound, verrucarol, has been elegantly addressed through the strategic use of intramolecular cyclization reactions. Among these, the Knoevenagel and Dieckmann condensations have proven to be powerful tools for the formation of the characteristic ring systems of the trichothecene core.

The Knoevenagel condensation , a reaction involving the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, has been instrumental in the formation of the A-ring precursor of (-)-verrucarol. researchgate.netsci-hub.se This reaction typically utilizes a weak base as a catalyst, which facilitates the deprotonation of an active methylene (B1212753) compound to generate a carbanion that subsequently attacks an aldehyde or ketone. sigmaaldrich.comwikipedia.org In the context of verrucarol synthesis, an intramolecular Knoevenagel reaction has been employed to construct the five-membered A-ring. nih.gov For instance, a route toward the AB ring system of verrucarol described the use of a boron triacetate-catalyzed Diels-Alder reaction to form the A-ring, which was then appended by an intramolecular Knoevenagel reaction to yield a key lactone intermediate. nih.gov This strategy highlights the utility of the Knoevenagel condensation in forming carbon-carbon bonds to create cyclic structures under relatively mild conditions. sci-hub.sesigmaaldrich.com

The Dieckmann condensation , which is essentially an intramolecular Claisen condensation of a diester to form a β-keto ester, has been a key reaction for the construction of the C-ring equivalent in the total synthesis of (-)-verrucarol. researchgate.netjandr.org This reaction is particularly effective for forming stable five- and six-membered rings. fiveable.me In a total synthesis of (-)-verrucarol starting from D-glucose, a Dieckmann cyclization of a derived ε-ester lactone was a crucial step in building the C-ring. acs.org The mechanism involves the deprotonation of an α-carbon to one ester group, followed by nucleophilic attack on the carbonyl of the second ester group within the same molecule, leading to a cyclic β-keto ester after elimination of an alkoxide. fiveable.me The resulting cyclic β-keto ester can then be further elaborated to complete the C-ring of the trichothecene skeleton.

A summary of the application of these cyclizations in a synthetic approach to (-)-verrucarol is presented below:

| Cyclization Reaction | Target Ring | Key Transformation | Reference |

| Intramolecular Knoevenagel Condensation | A-ring precursor | Cyclization to form a lactone intermediate as part of the AB ring system. | nih.gov |

| Dieckmann Condensation | C-ring equivalent | Intramolecular cyclization of an ε-ester lactone to construct the C-ring precursor. | researchgate.netacs.org |

Radical Carbocyclization Techniques

Radical carbocyclization reactions have emerged as a powerful strategy in the synthesis of complex cyclic natural products, offering a high degree of control over stereochemistry and the ability to form multiple bonds in a single step. beilstein-journals.orgmdpi.com While direct application to the synthesis of this compound is not extensively documented in readily available literature, the principles of this methodology have been successfully applied to the synthesis of related sesquiterpenes, demonstrating its potential for constructing the intricate ring systems of trichothecenes.

One notable example is the use of a regio- and stereoselective radical carbocyclization as a key step in the construction of the B-ring of (+)-eremantholide A, a sesquiterpene lactone that shares structural motifs with verrucarol. researchgate.net This approach underscores the capability of radical cyclizations to form challenging carbon-carbon bonds with high selectivity. researchgate.net

Manganese(III) acetate-mediated oxidative radical cyclization is a particularly relevant technique that has been used for the synthesis of various cyclic natural products. nih.govmdpi.com This method allows for single-step regio- and stereoselective cyclizations, which can significantly reduce the number of synthetic steps required. mdpi.comresearchgate.net The reaction typically involves the generation of a radical species that then undergoes an intramolecular cyclization onto a double or triple bond.

The factors influencing the stereoselectivity of radical cyclizations are complex and can include the nature of the substrate, the radical initiator, and the reaction conditions. The development of cascade radical cyclizations, where a series of cyclizations occur in a controlled manner, further enhances the efficiency of this method for building polycyclic structures. researchgate.net The application of such techniques to precursors of this compound could provide a novel and efficient route to its core structure.

Stereoselective Epoxidation

The 12,13-epoxy ring is a defining structural feature of trichothecenes and is crucial for their biological activity. datapdf.com The stereoselective introduction of this epoxide onto the C12-C13 double bond is a critical step in the total synthesis of this compound and related compounds.

In the total synthesis of (-)-verrucarol, a final stereoselective epoxidation at the methylene carbon in the bridge constituting the B- and C-rings was a key transformation. researchgate.net Chemical epoxidation of alkenes is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org This reaction proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. The stereochemistry of the resulting epoxide is therefore dependent on the stereochemistry of the starting alkene. transformationtutoring.com For complex molecules like the precursors to this compound, the facial selectivity of the epoxidation can be influenced by steric hindrance and the presence of directing groups, such as hydroxyl groups, on the substrate.

In nature, the epoxidation of the trichothecene precursor, trichodiene (B1200196), is catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene. researchgate.net This enzyme facilitates a series of oxygenation reactions, including the formation of the 12,13-epoxide. researchgate.net The enzymatic approach offers remarkable stereoselectivity, a feature that synthetic chemists strive to replicate.

The chemical derivatization of the C12-C13 double bond has also been explored. For instance, epothilone (B1246373) C, which contains a C12-C13 double bond, can be regioselectively dihydroxylated or hydrogenated at this position. nih.gov Such studies on related natural products provide valuable insights into the reactivity of this functional group and inform strategies for the synthesis and modification of trichothecenes.

| Method | Reagent/Enzyme | Key Features | Reference |

| Chemical Epoxidation | Peroxy acids (e.g., mCPBA) | Concerted, syn-addition. Stereoselectivity influenced by steric and electronic factors of the substrate. | researchgate.netlibretexts.org |

| Enzymatic Epoxidation | Cytochrome P450 monooxygenase (Tri4) | High stereoselectivity in the biosynthesis of trichothecenes. | researchgate.net |

Strategies for Derivatization and Analog Generation

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how different parts of the molecule contribute to its biological effects. Derivatization strategies typically focus on the modification of existing functional groups or the introduction of new side chains.

Modification of Hydroxyl and Ester Groups

This compound possesses a hydroxyl group at the C-4 position, which is a prime target for modification. The selective protection or derivatization of this hydroxyl group can influence the molecule's properties and biological activity. Various protecting groups can be introduced at the C-4 hydroxyl, such as silyl ethers (e.g., triisopropylsilyl or TIPS) or esters (e.g., acetate, chloroacetate). nih.gov The choice of protecting group can affect the reactivity of the molecule in subsequent synthetic steps. nih.gov

In the context of trichothecenes, the presence and nature of ester groups at various positions are key determinants of their toxicity. While this compound itself lacks ester functionalities, its parent compound, verrucarol, has hydroxyl groups at C-4 and C-15 that can be esterified. The synthesis of analogs often involves the introduction of ester groups with varying chain lengths and functionalities to probe their impact on biological activity.

The selective modification of one hydroxyl group in the presence of others is a common challenge in the synthesis of complex molecules. wiley-vch.de Strategies to achieve this include exploiting the different reactivities of primary versus secondary hydroxyl groups, or using directing groups to guide a reagent to a specific site. wiley-vch.de

Introduction of Diverse Side Chains